Product packaging for Peonidin-3-glucoside(Cat. No.:CAS No. 68795-37-9)

Peonidin-3-glucoside

Cat. No.: B1200960
CAS No.: 68795-37-9
M. Wt: 463.4 g/mol
InChI Key: ZZWPMFROUHHAKY-OUUKCGNVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Anthocyanins in Plant Biochemistry and Physiology

Anthocyanins, including Peonidin-3-glucoside, are a major class of flavonoid pigments that are integral to plant life. britannica.com Their roles extend far beyond providing coloration to attract pollinators and seed dispersers. frontiersin.orgquora.com These pigments are crucial for protecting plants against a variety of environmental stressors. For instance, they absorb harmful UV radiation, shielding the plant's photosynthetic machinery from damage. nih.govfrontiersin.org Anthocyanins also play a role in protecting plants from cold stress and are involved in defense mechanisms against pathogens and herbivores. nih.govfrontiersin.org

Furthermore, anthocyanins act as powerful antioxidants within the plant, helping to neutralize reactive oxygen species (ROS) that can cause cellular damage. frontiersin.org The biosynthesis of anthocyanins is a well-studied branch of the phenylpropanoid pathway, which is highly regulated by genetic and environmental factors. nih.govmdpi.com The color of anthocyanins can be influenced by the pH of the cell vacuole, leading to the diverse range of hues observed in nature. britannica.com

This compound as a Prominent Anthocyanin: Overview of its Research Focus

This compound is one of the six common anthocyanidins found in nature and is a derivative of peonidin (B1209262). frontiersin.org It is found in a variety of edible plants, including red grapes (Vitis vinifera), purple corn (Zea mays), red onions, and various berries. wikipedia.org Research on this compound is multifaceted, with a significant portion dedicated to understanding its biological activities.

Studies have investigated its potential antioxidant, anti-inflammatory, and antiproliferative properties. caymanchem.com For example, research has demonstrated that this compound can scavenge free radicals in cell-free assays. caymanchem.com In cellular models, it has been shown to inhibit inflammatory pathways. caymanchem.com Furthermore, some studies have explored its effects on cancer cells, observing inhibition of cell growth and induction of apoptosis in vitro. tandfonline.comnih.gov Research has also indicated its potential to inhibit the metastasis of certain cancer cells in vivo. nih.gov

The table below summarizes some of the key research findings on the biological activities of this compound.

Research AreaModel SystemKey Findings
Antioxidant Activity Cell-free assays (DPPH and ABTS)Scavenges free radicals with EC50 values of 757 µM and 98 µM, respectively. caymanchem.com
Anti-inflammatory Activity Human articular chondrocytesInhibits IL-1β-induced phosphorylation of IKKα, IκBα, and ERK at a concentration of 2.5 µM. caymanchem.com
Antiproliferative Activity Hs578T human breast cancer cellsInhibits cell growth in a concentration-dependent manner. caymanchem.comtandfonline.com
Apoptosis Induction Various cancer cellsInduces caspase-3 activation and chromatin condensation. tandfonline.comnih.gov
Anti-metastatic Activity Mouse model of Lewis lung carcinomaDecreases pulmonary metastasis when administered at a dose of 20 mg/kg. caymanchem.comnih.gov

Methodological Approaches in this compound Research

The study of this compound relies on a variety of sophisticated analytical techniques for its extraction, isolation, identification, and quantification.

Extraction and Isolation: The initial step in studying this compound from natural sources is its extraction. Common methods include solid-phase extraction and various forms of chromatography. koreascience.kr High-Performance Countercurrent Chromatography (HPCCC) has been utilized for the rapid and efficient isolation of this compound from sources like black rice. koreascience.krkoreascience.kr This technique, often coupled with other chromatographic methods like Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC), allows for the separation of this compound from other co-occurring anthocyanins. researchgate.net

Identification and Quantification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both identifying and quantifying this compound. mtoz-biolabs.comresearchgate.net HPLC systems are often coupled with a Diode Array Detector (DAD) or a UV-Vis detector to measure the absorbance at specific wavelengths characteristic of anthocyanins (around 520 nm). mtoz-biolabs.comnih.gov For unequivocal identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. mtoz-biolabs.commtoz-biolabs.com This powerful technique provides information on the molecular weight and fragmentation patterns of the molecule, confirming its identity.

The table below outlines the common methodological approaches used in this compound research.

MethodologyApplicationDescription
High-Performance Countercurrent Chromatography (HPCCC) IsolationA liquid-liquid chromatography technique used for the preparative separation of this compound from crude extracts. koreascience.krkoreascience.kr
Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) PurificationOften used sequentially after HPCCC for further purification of the isolated compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) Identification and QuantificationA widely used analytical technique to separate, identify, and quantify this compound in a sample. mtoz-biolabs.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and Structural ElucidationProvides detailed information on the molecular weight and structure of this compound, confirming its identity. mtoz-biolabs.commtoz-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23O11+ B1200960 Peonidin-3-glucoside CAS No. 68795-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68795-37-9

Molecular Formula

C22H23O11+

Molecular Weight

463.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26)/p+1/t17-,18-,19+,20-,22-/m1/s1

InChI Key

ZZWPMFROUHHAKY-OUUKCGNVSA-O

SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Botanical Occurrence and Distribution of Peonidin 3 Glucoside

Chemotaxonomic Distribution Across Plant Genera and Species

Peonidin-3-glucoside has been identified in a diverse range of plant families and species, indicating its significance in plant pigmentation. It is commonly found in fruits, flowers, leaves, and grains.

In the Vitaceae family, this compound is a notable component of red grapes (Vitis vinifera) and the wines produced from them. nih.govwikipedia.org It is also present in summer grapes (Vitis aestivalis). ftb.com.hr The Poaceae family, or grasses, also features species containing this compound, most notably in purple corn (Zea mays), where it contributes to the kernel's deep color. nih.govwikipedia.orgcabidigitallibrary.org Other grains such as wild rice (Zizania), oats (Avena sativa), and certain wheats (Triticum turanicum) have also been found to contain this compound. researchgate.net

The Ericaceae family, known for its berries, is a rich source of this compound. It is found in high concentrations in bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and American cranberries (Vaccinium macrocarpon). ftb.com.hrresearchgate.net It is also present in lowbush blueberries (Vaccinium angustifolium) and rabbiteye blueberries (Vaccinium virgatum). researchgate.netmaxapress.com

In the Fabaceae family, this compound has chemotaxonomic significance. For instance, in the tribe Podalyrieae, it is a major pigment in the flowers of Virgilia species, often found as an acetic acid ester. mdpi.com Its presence, along with cyanidin-3-glucoside, is considered a unifying characteristic between the genera Virgilia and Podalyria. mdpi.com

Other notable occurrences include red onions (Allium cepa), sweet cherries (Prunus avium), and gooseberries (Ribes uva-crispa). nih.govftb.com.hrresearchgate.net The compound has also been reported in Rubus idaeus (raspberry). researchgate.net

Table 1: Chemotaxonomic Distribution of this compound

Family Genus Species Common Name
Vitaceae Vitis Vitis vinifera Grape nih.govwikipedia.org
Vitis aestivalis Summer Grape ftb.com.hr
Poaceae Zea Zea mays Corn nih.govwikipedia.orgcabidigitallibrary.org
Zizania Zizania aquatica Wild Rice researchgate.net
Avena Avena sativa Oat researchgate.net
Ericaceae Vaccinium Vaccinium myrtillus Bilberry ftb.com.hrresearchgate.net
Vaccinium vitis-idaea Lingonberry ftb.com.hrresearchgate.net
Vaccinium macrocarpon American Cranberry ftb.com.hrresearchgate.net
Vaccinium angustifolium Lowbush Blueberry researchgate.netmaxapress.com
Fabaceae Virgilia
Podalyria
Rosaceae Prunus Prunus avium Sweet Cherry researchgate.net
Rubus Rubus idaeus Raspberry researchgate.net
Amaryllidaceae Allium Allium cepa Red Onion nih.gov
Grossulariaceae Ribes Ribes uva-crispa Gooseberry ftb.com.hr

Variation in this compound Content Among Cultivars and Ecotypes

The concentration of this compound can vary significantly not only between different species but also among cultivars and ecotypes of the same species. This variation is often linked to genetic differences that influence the anthocyanin biosynthesis pathway.

Research on the Eastern redbud (Cercis canadensis) has shown a distinct variation in this compound content based on flower color. researchgate.net Purple-flowered genotypes can have concentrations as high as 11.74 mg/100 g fresh weight in their petiole tissue, while it is non-detectable in white-flowered genotypes. researchgate.net This clear distinction highlights the genetic control over the production of this pigment.

In maize (Zea mays), different genotypes exhibit a wide range of this compound concentrations, from non-detectable levels to as high as 133 μg/g on a dry basis in some waxy maize genotypes. cabidigitallibrary.org This variability is a key factor in the diverse coloration of maize kernels.

Studies on sour cherry (Prunus cerasus var. marasca) ecotypes have also revealed differences in their anthocyanin profiles, including the presence and concentration of this compound. ftb.com.hr Similarly, a study of 17 commercial pink petunia cultivars identified five different peonidin (B1209262) glycosides, with the content of each varying among the cultivars. clockss.org

The geographical location and the specific ecotype of myrtle (Myrtus communis) have also been shown to influence the anthocyanin composition, including that of this compound. mdpi.comscispace.com This suggests that local adaptations and genetic drift can lead to distinct chemical profiles within a species.

Table 2: Variation of this compound in Different Cultivars and Ecotypes

Species Cultivar/Ecotype Tissue This compound Content
Cercis canadensis Purple-flowered genotypes Petiole Up to 11.74 mg/100 g fwt researchgate.net
White-flowered genotypes Petiole Not detectable researchgate.net
Zea mays Various waxy maize genotypes Kernel 0–133 μg/g db cabidigitallibrary.org
Petunia hybrida 17 commercial pink cultivars Flower Variable content of five peonidin glycosides clockss.org
Prunus cerasus var. marasca Different ecotypes Fruit Variable concentrations ftb.com.hr
Myrtus communis Different geographic ecotypes Fruit Variable concentrations mdpi.comscispace.com

Influence of Environmental Factors on this compound Accumulation in Plants

The accumulation of this compound in plants is not solely determined by genetics; it is also highly responsive to environmental cues. Light, temperature, and various stress factors can significantly modulate the biosynthesis of this anthocyanin.

Light: Light is a critical factor influencing anthocyanin production. Studies on cranberries have demonstrated that natural light can substantially enhance the levels of all anthocyanins, including this compound. nih.gov Compared to dark conditions, natural light increased its accumulation by 72%–100% over a 48-hour period in harvested cranberries. nih.gov Different wavelengths of light can have varied effects. For instance, red and far-red light also promote the biosynthesis of this compound. nih.gov In grapes, supplemental lighting, particularly a combination of red and blue light, has been shown to be favorable for anthocyanin accumulation. mdpi.com

Temperature: Temperature plays a crucial role in regulating anthocyanin synthesis. In some grape cultivars, elevated temperatures can lead to a decrease in the accumulation of peonidin derivatives. mdpi.com Conversely, low temperatures are generally associated with an increase in anthocyanin biosynthesis. periodikos.com.br For example, in Citrus sinensis cv. Sanguinelli, lower temperatures (around 25°C) promote anthocyanin accumulation, while higher temperatures (around 35°C) can inhibit it. periodikos.com.br In Chinese prickly ash (Zanthoxylum bungeanum), regions with lower temperatures are conducive to the formation and accumulation of flavonoids, including this compound. mdpi.com

Stress: Abiotic stresses can also trigger the accumulation of this compound as part of the plant's defense mechanism. In a study on Lycium ruthenicum (black wolfberry) across different desert grasslands, soil factors such as electrical conductivity and microbial biomass carbon were found to have a positive effect on the content of total anthocyanins, including peonidin derivatives, in certain soil types. researchgate.net However, factors like soil moisture can have a negative effect in other soil conditions. researchgate.net Drought stress has been shown to reduce the content of anthocyanins in jujube fruits. researchgate.net

Subcellular Localization of this compound within Plant Tissues

The synthesis and storage of this compound occur in specific compartments within the plant cell. Like other anthocyanins, it is synthesized in the cytoplasm and subsequently transported to the vacuole for storage. frontiersin.orgmdpi.com This sequestration in the vacuole is what gives many flowers, fruits, and leaves their characteristic color.

Detailed studies in black rice (Oryza sativa) have provided insights into the subcellular localization of anthocyanins, including this compound. nih.govresearchgate.net In the stigma cells of black rice, this compound, along with cyanidin-3-glucoside, has been quantified. nih.gov Fluorescence imaging has revealed that anthocyanins can exist in two forms within the cell: a diffuse form spread throughout the vacuolar lumen and concentrated in body-like structures. researchgate.net These structures, sometimes referred to as anthocyanic vacuolar inclusions (AVIs), can be observed both in the cytoplasm and within the vacuole. researchgate.net

The distribution of this compound is not uniform throughout the plant. In black rice, for example, anthocyanins are found in various tissues, including the stem (specifically in the vascular bundles), leaf sheath, ligule, and the aleurone layer of the caryopsis (grain). researchgate.net This tissue-specific accumulation is a result of differential gene expression controlling the anthocyanin biosynthesis pathway.

Biosynthesis and Genetic Regulation of Peonidin 3 Glucoside

Overview of the Anthocyanin Biosynthetic Pathway

The journey to peonidin-3-glucoside begins with the amino acid phenylalanine. creative-proteomics.com Through the initial steps of the phenylpropanoid pathway, phenylalanine is converted into 4-coumaroyl-CoA. creative-proteomics.comresearchgate.net This molecule then enters the flavonoid biosynthesis pathway, where it undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. researchgate.netnih.gov Chalcone isomerase (CHI) then converts naringenin chalcone to its isomer, naringenin. researchgate.netnih.gov

Naringenin serves as a crucial intermediate, from which the pathway can diverge to produce various classes of flavonoids. researchgate.netmaxapress.com For the synthesis of this compound, naringenin is first hydroxylated to produce dihydroflavonols. mdpi.comoup.com These dihydroflavonols are then acted upon by a series of enzymes, including reductases and hydroxylases, to form the anthocyanidin core. mdpi.commdpi.com Specifically, the pathway leading to peonidin (B1209262) involves the formation of cyanidin (B77932), which is then methylated. mdpi.comfrontiersin.org The final step in the formation of this compound is the glycosylation of the peonidin aglycone, a reaction that adds a glucose moiety and increases its stability. creative-proteomics.comnumberanalytics.com

The entire pathway is tightly regulated at the transcriptional level, primarily by a protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. creative-proteomics.commaxapress.com These transcription factors control the spatial and temporal expression of the structural genes, thereby dictating the type and quantity of anthocyanins produced in different plant tissues and in response to various environmental cues. creative-proteomics.comresearchgate.net

Key Enzymes and Genes Involved in this compound Synthesis

The biosynthesis of this compound is a multi-step process, each catalyzed by a specific enzyme encoded by a corresponding structural gene. The coordinated action of these enzymes is essential for the production of this pigment.

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. numberanalytics.comwikipedia.org It catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone. researchgate.netnih.gov This reaction is a critical rate-limiting step and a major point of regulation. nih.gov Following its synthesis, naringenin chalcone is rapidly converted to (2S)-naringenin by the enzyme chalcone isomerase (CHI). researchgate.netnih.gov CHI ensures the correct stereochemistry of the flavanone (B1672756), which is crucial for the subsequent enzymatic reactions. maxapress.com The expression of both CHS and CHI genes is often coordinately regulated and induced by factors such as light and developmental cues. numberanalytics.com

Flavanone 3-hydroxylase (F3H) is a key enzyme that catalyzes the conversion of flavanones, such as naringenin, into dihydroflavonols. mdpi.commaxapress.com This hydroxylation reaction at the C-3 position of the C-ring is a pivotal step that directs metabolic flow towards the synthesis of flavonols and anthocyanins. mdpi.comoup.com The expression of the F3H gene is a critical regulatory point in the flavonoid pathway. mdpi.commaxapress.com Overexpression of F3H has been shown to enhance anthocyanin accumulation in some species, while its downregulation can lead to a significant decrease in anthocyanin content. mdpi.commaxapress.com The activity of F3H provides the necessary dihydroflavonol substrates for the downstream enzymes in the anthocyanin pathway. mdpi.com

Dihydroflavonol 4-reductase (DFR) is a crucial enzyme that catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins, which are colorless precursors of anthocyanidins. numberanalytics.comfrontiersin.org DFR acts on dihydrokaempferol (B1209521), dihydroquercetin, and dihydromyricetin (B1665482) to produce leucopelargonidin, leucocyanidin (B1674801), and leucodelphinidin, respectively. mdpi.com The specific substrate preference of DFR can vary between plant species, influencing the type of anthocyanins produced. In the pathway leading to this compound, DFR reduces dihydroquercetin to leucocyanidin. mdpi.com The expression of the DFR gene is often a rate-limiting step and is tightly regulated, showing a strong correlation with anthocyanin accumulation. frontiersin.org

Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes a key oxidation step in the anthocyanin biosynthetic pathway. wikipedia.orgresearchgate.net This enzyme converts colorless leucoanthocyanidins into colored anthocyanidins. uniprot.orgplos.org Specifically, it acts on leucocyanidin to form cyanidin, the direct precursor of peonidin. wikipedia.orgontosight.ai ANS is a 2-oxoglutarate-dependent dioxygenase that requires iron (Fe²⁺) and ascorbate (B8700270) as cofactors. researchgate.netwikigenes.org The expression of the ANS/LDOX gene is critical for the formation of the final colored compounds, and mutations in this gene can lead to a lack of anthocyanin pigmentation. plos.org

The hydroxylation pattern of the B-ring of anthocyanidins is a key determinant of their color. This is controlled by two main enzymes: flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), both of which are cytochrome P450-dependent monooxygenases. oup.comnih.gov

Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring of flavanones or dihydroflavonols. mdpi.comnih.gov This action converts naringenin to eriodictyol (B191197) and dihydrokaempferol to dihydroquercetin. mdpi.commdpi.com The production of dihydroquercetin is essential for the synthesis of cyanidin and, subsequently, peonidin. mdpi.com The expression of the F3'H gene is therefore a critical branching point that channels intermediates towards the cyanidin/peonidin branch of the anthocyanin pathway. mdpi.com

Table of Key Enzymes and Their Functions in this compound Biosynthesis

Enzyme Gene Substrate(s) Product(s) Function in Pathway
Chalcone Synthase CHS 4-coumaroyl-CoA, 3x malonyl-CoA Naringenin chalcone First committed step in flavonoid biosynthesis. numberanalytics.comwikipedia.org
Chalcone Isomerase CHI Naringenin chalcone (2S)-Naringenin Isomerization to form the flavanone backbone. researchgate.netnih.gov
Flavanone 3-Hydroxylase F3H Naringenin Dihydrokaempferol Hydroxylation of the C-ring. mdpi.commaxapress.com
Flavonoid 3'-Hydroxylase F3'H Dihydrokaempferol Dihydroquercetin B-ring hydroxylation leading to cyanidin precursors. mdpi.com
Dihydroflavonol 4-Reductase DFR Dihydroquercetin Leucocyanidin Reduction to form colorless leucoanthocyanidins. numberanalytics.comfrontiersin.org
Anthocyanidin Synthase ANS/LDOX Leucocyanidin Cyanidin Oxidation to form colored anthocyanidins. wikipedia.orgresearchgate.net
Anthocyanidin Methyltransferase MT Cyanidin Peonidin Methylation of cyanidin. mdpi.com
UDP-glucose: flavonoid 3-O-glucosyltransferase UFGT/3GT Peonidin, UDP-glucose This compound Glycosylation for stabilization. creative-proteomics.comnumberanalytics.com

UDP-Glycosyltransferases (UGTs) in this compound Formation

Uridine Diphosphate (UDP)-glycosyltransferases (UGTs) are crucial enzymes in the final stages of anthocyanin biosynthesis. jst.go.jp They belong to the large family 1 of glycosyltransferases (GT1) and catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to a variety of acceptor molecules, including flavonoid aglycones. nih.govresearchgate.net This glycosylation step is vital as it significantly increases the stability and water solubility of the anthocyanidin molecule, allowing for its transport and storage in the vacuole. jst.go.jp

The formation of this compound can occur via the methylation of cyanidin-3-glucoside by an O-methyltransferase (OMT) or through the direct glycosylation of the peonidin aglycone. maxapress.com In the latter case, a specific UGT, often a flavonoid 3-O-glucosyltransferase (UFGT), catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the peonidin C-ring. This reaction is a critical determinant of color accumulation. jst.go.jp

Plant UGTs are characterized by a conserved 44-amino acid sequence near their C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is essential for binding the UDP-sugar donor. nih.govnih.gov The specific amino acids within this PSPG box can determine the preference for the sugar donor (e.g., UDP-glucose vs. UDP-galactose). nih.govfrontiersin.org For instance, the final amino acid residue of the PSPG box is often glutamine (Gln) in UGTs that utilize UDP-glucose. frontiersin.org UGTs involved in anthocyanin biosynthesis are phylogenetically classified into different groups, with those responsible for glycosylation at the 3-O position of flavonoids typically clustering together. jst.go.jpfrontiersin.org

Research has identified numerous UGTs involved in anthocyanin synthesis across various plant species. For example, in a study on Meconopsis wilsonii, the MwUGT2 gene was identified as an anthocyanidin 3-O-glucosyltransferase. mdpi.com Overexpression of MwUGT2 in tobacco led to a significant increase in cyanidin-3-O-glucoside, demonstrating its role in the final glycosylation step. mdpi.com Similarly, studies in mango identified MiUFGT1 and MiUFGT3 as likely candidates for anthocyanin accumulation, with their expression correlating with the red coloration of the fruit skin. jst.go.jp In some cases, UGTs can exhibit specificity for both the acceptor and the sugar donor. For example, a recombinant Ib3GGT protein from Ipomoea batatas was shown to use peonidin 3-O-glucoside as a glycosyl acceptor to form peonidin 3-O-sophoroside. researchgate.net

Table 1: Examples of UGTs Involved in Anthocyanin Glycosylation This table is interactive. You can sort and filter the data.

Gene/Enzyme Plant Species Function/Target Reference
MrUFGT (MrUGT78A26) Chinese bayberry (Morella rubra) Involved in Cyanidin 3-O-glucoside accumulation frontiersin.org
MwUGT2 Meconopsis wilsonii Anthocyanidin 3-O-glucosyltransferase; increases Cyanidin-3-O-glucoside mdpi.com
MiUFGT1 / MiUFGT3 Mango (Mangifera indica) Associated with anthocyanin accumulation in skin jst.go.jp
OsUGT88C3 Rice (Oryza sativa) Responsible for malvidin (B83408) 3-O-galactoside biosynthesis nih.gov
AtUGT78D2 Arabidopsis thaliana Flavonoid 3-O-glucosyltransferase frontiersin.org

Post-Transcriptional and Post-Translational Regulation Mechanisms

Beyond transcriptional control by the MBW complex, the biosynthesis of this compound is fine-tuned by post-transcriptional and post-translational regulatory mechanisms. These layers of control add further complexity and allow for rapid responses to developmental and environmental cues. frontiersin.orgnih.gov

Post-transcriptional regulation involves processes that occur after an mRNA molecule is transcribed from DNA. One key mechanism is alternative splicing, where a single gene can produce multiple mRNA variants, and consequently different protein isoforms. maxapress.commaxapress.com Alternative splicing of genes encoding transcription factors or biosynthetic enzymes can generate proteins with altered or even inhibitory functions, thus modulating the anthocyanin pathway. oup.commaxapress.com Another significant post-transcriptional mechanism is regulation by non-coding RNAs (ncRNAs), such as microRNAs (miRNAs). frontiersin.org miRNAs can bind to target mRNAs of anthocyanin-related genes, leading to their cleavage or translational repression, thereby negatively regulating anthocyanin accumulation. frontiersin.orgmaxapress.com

Post-translational modifications (PTMs) regulate the activity, stability, and localization of the proteins involved in anthocyanin synthesis. nih.govmaxapress.com These modifications occur after the protein has been synthesized. Common PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group can activate or deactivate enzymes and transcription factors, or mark them for degradation. maxapress.com For instance, phosphorylation can alter the stability of MYB transcription factors or their ability to form active complexes. maxapress.commaxapress.com

Ubiquitination: This process involves attaching ubiquitin proteins to a target protein, which typically signals its degradation by the proteasome. maxapress.com This provides a mechanism to rapidly turn over key regulatory proteins and shut down the biosynthetic pathway. maxapress.com

SUMOylation and Acetylation: These are other modifications that can alter protein function, stability, and interactions within the regulatory network. maxapress.com

These post-transcriptional and post-translational controls ensure that the production of this compound is a highly dynamic and responsive process, allowing plants to precisely manage pigment synthesis. frontiersin.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cyanidin-3-glucoside
Peonidin
Cyanidin
UDP-glucose
UDP-galactose
Malvidin-3-O-galactoside
Peonidin 3-O-sophoroside
Delphinidin-3-O-glucoside
Petunidin-3-O-glucoside
Malvidin-3-O-glucoside
Pelargonidin-3-glucoside
Delphinidin (B77816)
Petunidin (B3231668)
Malvidin
Pelargonidin (B1210327)
Leucocyanidin
Dihydrokaempferol
Dehydroquercetin
Catechin (B1668976)

Mechanistic Investigations of Peonidin 3 Glucoside in Biological Systems in Vitro and Pre Clinical Research Models

Antioxidant Mechanisms and Radical Scavenging Capabilities of Peonidin-3-glucoside

This compound demonstrates potent antioxidant activity through a multi-faceted approach. This includes the direct neutralization of harmful free radicals and the enhancement of the body's own antioxidant defense systems. Such actions contribute to the protection of cells from oxidative damage, a key factor in the development of numerous chronic diseases. mdpi.comnih.gov

In laboratory settings, the direct antioxidant capacity of this compound is often evaluated using chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. caymanchem.com Studies have shown that this compound can effectively scavenge these synthetic radicals. For instance, in one study, the concentration of this compound required to scavenge 50% of DPPH radicals (EC50) was found to be 757 µM, while for ABTS radicals, the EC50 was 98 µM. caymanchem.com Another study highlighted that this compound exhibited free radical scavenging activity with an EC50 value 6.9-fold higher than ascorbic acid in a DPPH assay. scienceasia.org However, its effectiveness can be influenced by its chemical structure, with some studies indicating it may be less potent than other anthocyanins like delphinidin (B77816) and cyanidin (B77932) derivatives in certain assays. mdpi.com

The table below summarizes the findings from various studies on the radical scavenging activity of this compound.

AssayFindingSource
DPPH EC50 of 757 µM caymanchem.com
ABTS EC50 of 98 µM caymanchem.com
DPPH EC50 6.9-fold higher than ascorbic acid scienceasia.org
DPPH Less effective than delphinidin, petunidin (B3231668), and cyanidin glycosides mdpi.com

Beyond direct radical scavenging, this compound enhances the body's intrinsic antioxidant defenses. mdpi.comfrontiersin.org A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgsemanticscholar.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.orgfrontiersin.orgsemanticscholar.org

In cellular models, treatment with this compound has been shown to increase the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). mdpi.com For example, in a study using L02 cells, treatment with 300 μM of this compound significantly increased the activities of SOD, GPx, and CAT compared to cells treated with free fatty acids alone. mdpi.com This upregulation of endogenous antioxidant enzymes strengthens the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. mdpi.comfrontiersin.org

The table below presents data from a study on the effect of this compound on antioxidant enzyme activity in L02 cells.

EnzymeTreatmentActivity (u/mg)
SOD FFA-treated49.22 ± 3.56
SOD 300 µM P3G59.24 ± 0.88
GPx FFA-treated60.55 ± 4.08
GPx 300 µM P3G125.19 ± 13.11
CAT FFA-treated31.92 ± 0.94
CAT 300 µM P3G84.01 ± 3.13

Data adapted from a study on L02 cells treated with free fatty acids (FFA) and this compound (P3G). mdpi.com

The culmination of this compound's direct and indirect antioxidant activities results in tangible protection for cells against oxidative stress. mdpi.com In research models, this compound has been shown to reduce the levels of harmful reactive oxygen species (ROS) and increase the concentration of glutathione (GSH), a vital intracellular antioxidant. mdpi.com For instance, in a cell model of nonalcoholic fatty liver disease, this compound treatment effectively inhibited the excessive production of ROS and superoxide anions while significantly boosting GSH levels. mdpi.com This protective effect helps to maintain cellular integrity and function in the face of oxidative insults. mdpi.comscienceasia.org

Anti-inflammatory Pathways Modulated by this compound

Chronic inflammation is a contributing factor to a wide range of health issues. This compound has demonstrated significant anti-inflammatory effects in various pre-clinical studies by modulating key signaling pathways and reducing the production of inflammatory molecules. mdpi.comnih.govfoodandnutritionjournal.org

This compound has been shown to effectively suppress the production of several pro-inflammatory cytokines. mdpi.comnih.gov In cell culture experiments, it has been observed to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). mdpi.comnih.gov For example, in a study involving A549 lung cells and THP-1 macrophages, this compound significantly inhibited the secretion of IL-6, IL-1β, and IL-18 induced by the SARS-CoV-2 spike protein. nih.gov Similarly, in a cellular model of nonalcoholic fatty liver disease, this compound treatment markedly reduced the production of TNF-α, IL-6, and IL-1β. mdpi.com

The table below illustrates the inhibitory effect of this compound on pro-inflammatory cytokine secretion.

Cell LineInducerCytokineInhibition by P3GSource
A549 Lung Cells SARS-CoV-2 Spike ProteinIL-6, IL-1β, IL-18Significant inhibition nih.gov
THP-1 Macrophages SARS-CoV-2 Spike ProteinIL-6, IL-1β, IL-18Significant inhibition nih.gov
L02 Cells Free Fatty AcidsTNF-α, IL-6, IL-1βSignificant reduction mdpi.com

A central mechanism underlying the anti-inflammatory effects of this compound is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govmedkoo.com NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response. foodandnutritionjournal.org In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes.

Research has shown that this compound can inhibit the activation of NF-κB. mdpi.commedkoo.com For instance, in human articular chondrocytes, this compound was found to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB, when induced by IL-1β. caymanchem.commedkoo.com Furthermore, in a study on a nonalcoholic fatty liver disease cell model, this compound significantly reduced the expression levels of activated NF-κB in a dose-dependent manner. mdpi.com By suppressing the NF-κB pathway, this compound effectively dampens the inflammatory cascade at a fundamental level. mdpi.comnih.gov

Impact on Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities in Research Assays

This compound has been investigated for its anti-inflammatory properties, specifically its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammatory pathways. medchemexpress.cn Research indicates that the anti-inflammatory action of anthocyanins is linked to the inhibition of these eicosanoid-generating enzymes. medchemexpress.cn

In one study, an aqueous fraction from Cynara cardunculus (cardoon) leaves, which contained isolated this compound, demonstrated potent efficacy against the COX-2 enzyme, with a half-maximal inhibitory concentration (IC50) value of 4.256 µg/ml. ekb.eg In contrast, the inhibitory effect of purified this compound on lipoxygenase-1 (LOX-1) was found to be weak, with a reported IC50 of 38 mM. mdpi.com Other research has suggested that various glycosides of peonidin (B1209262), cyanidin, and delphinidin function as uncompetitive inhibitors of lipoxygenase. mdpi.com

Studies on extracts containing a mixture of anthocyanins further support this inhibitory role. A purified anthocyanin fraction from raspberry pomace, containing cyanidin-3-O-sophoroside, cyanidin-3-O-rutinoside, and cyanidin-3-O-glucoside, displayed effective dual inhibition of COX and LOX. nih.gov Similarly, extracts from purple passion fruit epicarp, which include peonidin-3-O-glucoside, have shown inhibitory activity against COX-1, COX-2, and 15-LOX. nih.gov

Source/CompoundEnzymeModel SystemObserved Effect/IC50Reference
Aqueous Fraction (containing this compound)COX-2In vitro assayIC50: 4.256 µg/ml ekb.eg
This compound chlorideLOX-1In vitro assayIC50: 38 mM (weak inhibition) mdpi.com
Peonidin glycosidesLipoxygenaseKinetic studiesUncompetitive inhibition mdpi.com
Purple Passion Fruit Epicarp Extract (contains Peonidin-3-O-glucoside)COX-1, COX-2, 15-LOXIn vitro assayIC50: 6.0, 0.9, 4.9 (units not specified) nih.gov

Modulation of Enzyme Activity by this compound in Research Models

Glycosidase Inhibition Studies (e.g., α-glucosidase, α-amylase)

This compound has been evaluated for its potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, a therapeutic target for managing postprandial hyperglycemia. nih.govmdpi.com

Research comparing different anthocyanins has shown that this compound is a less potent inhibitor of α-amylase than cyanidin-3-glucoside, with a study reporting an IC50 value of 75 ± 7 µM for this compound versus 24 ± 3 µM for cyanidin-3-glucoside. mdpi.com Another study noted that glucosides of peonidin, delphinidin, malvidin (B83408), and petunidin showed inhibitory activity against α-amylase. semanticscholar.org Kinetic analyses have indicated that peonidin aglycon derivatives act as competitive inhibitors of α-amylase. plos.org

In studies on α-glucosidase, the aglycone peonidin was found to inhibit the enzyme in a non-competitive manner, suggesting it binds to a site other than the active site. nih.gov Extracts from purple-fleshed potatoes, which contain peonidin derivatives, demonstrated effective inhibition of both α-amylase and α-glucosidase, with anthocyanins from this source acting as noncompetitive inhibitors. mdpi.complos.org Furthermore, a diacylated form, peonidin 3-sophoroside-5-glucoside, isolated from purple sweet potato, showed strong inhibitory activity against maltase. researchgate.net

CompoundEnzymeKey FindingIC50 ValueReference
This compoundα-AmylaseLess potent inhibitor than cyanidin-3-glucoside.75 ± 7 µM mdpi.com
Peonidin (aglycone)α-GlucosidaseInhibitory activity observed. Non-competitive inhibition.> 50.35 μM nih.gov
Purple Potato Extract (contains peonidin derivatives)α-Amylase & α-GlucosidaseEffective inhibition observed.25 µg/ml (amylase), 42 µg/ml (glucosidase) mdpi.com
Acylated Peonidin 3-sophoroside-5-glucosideMaltase (an α-glucosidase)Strong inhibitory activity.<200 µM researchgate.net

Tyrosinase Inhibition Investigations

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and medicine. While anthocyanins as a class have been studied for tyrosinase inhibition, specific data on this compound is limited in the available research. mdpi.comresearchgate.net

Studies have often focused on other related anthocyanins. For example, petunidin-3-O-glucoside, another anthocyanin found in purple potatoes, has been identified as a competitive tyrosinase inhibitor with an IC50 value of 10.3 ± 1.0 μM. mdpi.comnih.gov Research on anthocyanin-rich extracts has also shown inhibitory potential. ajol.infodergipark.org.tr One comparative study on the binding behaviors of cyanidin, cyanidin-3-galactoside, and the aglycone peonidin with tyrosinase found that cyanidin exhibited the strongest inhibitory effect. researchgate.net Similarly, cyanidin-3-O-glucoside has been described as a competitive inhibitor of tyrosinase. frontiersin.org However, direct studies quantifying the specific inhibitory constant (IC50 or Ki) of this compound on tyrosinase activity are not prominent in the reviewed literature.

Matrix Metalloproteinase (MMP) Modulation in Cellular Models

This compound has demonstrated significant activity in modulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and play a crucial role in processes like cancer metastasis and cartilage degradation in osteoarthritis. mdpi.commdpi.com

In studies on human articular chondrocytes stimulated with interleukin-1β (IL-1β), this compound was found to suppress the expression of MMPs. medkoo.com Specifically, research has shown that peonidin-3-glycoside can reduce the mRNA expression of MMP-1, MMP-3, and MMP-13. mdpi.com This anti-catabolic effect is associated with the inhibition of inflammatory signaling pathways. nih.gov

Furthermore, in lung cancer cell models, this compound (P3G) has been shown to significantly inhibit the secretion of MMP-2 and MMP-9. mdpi.commdpi.com This inhibition of proteinase activity contributes to a reduction in the invasion and motility of cancer cells. mdpi.commdpi.com The mechanism for this effect involves the inactivation of the MAPK/ERK and AP-1 signaling pathways. mdpi.commdpi.com An anthocyanin mixture containing 13.4% this compound also suppressed MMP-2 and -9 activity in human colon cancer cells. researchgate.net

CompoundCell ModelStimulusModulated MMPsObserved EffectReference
Peonidin-3-glycosideHuman primary chondrocytesIL-1βMMP-1, MMP-3, MMP-13Reduced mRNA expression mdpi.com
This compoundHuman articular chondrocytesIL-1βMMPsSuppressed expression medkoo.com
This compound (P3G)Human lung cancer cells (H1299)-MMP-2, MMP-9Inhibited secretion and activity mdpi.commdpi.com
Anthocyanin Mixture (13.4% this compound)Human colon cancer cells (HCT-116)-MMP-2, MMP-9Suppressed gelatinolytic activity researchgate.net

Cellular Signaling and Molecular Interactions

Receptor Binding Studies in Cellular Assays (e.g., FFAR1, PPARα)

Research has identified this compound as a signaling molecule that can directly interact with and modulate the activity of specific cellular receptors, notably the free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor alpha (PPARα).

Free Fatty Acid Receptor 1 (FFAR1): this compound chloride is recognized as an agonist of FFAR1, a receptor involved in insulin (B600854) secretion. medchemexpress.cnmedchemexpress.com Studies using pancreatic INS-1E cells demonstrated that pure this compound, at concentrations up to 100 μM, enhanced glucose-stimulated insulin secretion (GSIS) by up to 40%. medchemexpress.comnih.govplos.org This effect is mediated through the activation of FFAR1, which in turn promotes the phosphorylation of downstream proteins like PLC and PKD and increases the expression of the FFAR1 receptor itself. medchemexpress.comnih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound has also been shown to interact with PPARα, a nuclear receptor that is a master regulator of lipid metabolism. mdpi.com In a nonalcoholic fatty liver disease model using L02 cells, this compound treatment upregulated the expression of PPARα and its downstream target genes, which promotes the β-oxidation of fatty acids. mdpi.com While direct binding affinity data for this compound is not specified, molecular docking studies have indicated a high binding affinity between peonidin-3-O-glucoside and certain P450 enzymes. researchgate.net For context, the related anthocyanin cyanidin-3-O-glucoside (C3G) has been shown to directly interact with and activate PPARs, exhibiting the highest affinity for PPARα with an EC50 value of 1.1 µM. nih.govresearchgate.net

CompoundReceptorCell ModelKey FindingReference
Peonidin-3-O-glucosideFFAR1Pancreatic INS-1E cellsActs as an agonist; enhances glucose-stimulated insulin secretion. medchemexpress.comnih.govplos.org
Peonidin-3-O-glucosidePPARαLiver L02 cellsUpregulates PPARα expression and activates its mediated pathways. mdpi.com
Cyanidin-3-O-glucoside (for comparison)PPARαIn vitro assaysDirectly interacts with and activates PPARα with an EC50 of 1.1 µM. nih.govresearchgate.net

Interaction with Kinase Pathways (e.g., MAPK, Akt, ERK, IKKα, IκBα) in In Vitro Models

This compound has been shown to modulate several key kinase signaling pathways that are crucial in cellular processes like inflammation, proliferation, and survival. In human articular chondrocytes, for instance, this compound at a concentration of 2.5 μM inhibits the phosphorylation of IKKα, IκBα, and ERK induced by IL-1β. caymanchem.com This suggests an anti-inflammatory role by interfering with the NF-κB and MAPK signaling cascades.

Further studies have demonstrated that this compound can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key component of the MAPK pathway. tandfonline.com This pathway is involved in the upregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are critical for cell invasion and metastasis. tandfonline.com By inhibiting ERK1/2 phosphorylation, this compound can suppress the metastatic potential of cancer cells. tandfonline.comnih.gov In lung cancer cells, this inhibition of the MAPK pathway, specifically the ERK1/2 and AP-1 signaling, has been linked to a reduction in cancer cell invasion. tandfonline.com Research has also indicated that this compound, along with its precursor cyanidin-3-glucoside, can inhibit phospho-HER2 and phospho-Akt, which are critical kinases in the growth and survival of HER2-positive breast cancer cells. spandidos-publications.com

Table 1: Effects of this compound on Kinase Pathways in In Vitro Models

Cell Line/Model Treatment/Stimulus Observed Effect on Kinase Pathway Reference
Human Articular Chondrocytes IL-1β Inhibition of IKKα, IκBα, and ERK phosphorylation. caymanchem.com
Lung Cancer Cells - Attenuation of ERK1/2 phosphorylation. tandfonline.comnih.gov
H1299 Lung Cancer Cells - Inhibition of ERK 1/2 and AP-1 signaling pathways. tandfonline.com
HER2-positive Breast Cancer Cells - Inhibition of phospho-HER2 and phospho-Akt. spandidos-publications.com

Impact on Gene Expression Profiles in Cellular Research

The influence of this compound extends to the regulation of gene expression, affecting a wide array of cellular functions. In a study using cultured human fetal osteoblastic hFOB 1.19 cells, transcriptomic profiling revealed that treatment with this compound resulted in the differential expression of 3,177 out of 29,762 investigated genes, with 1,481 being upregulated and 1,696 downregulated. nih.gov

In the context of bone metabolism, this compound has been shown to increase the expression of Sp7/osterix, a key transcription factor for osteoblast differentiation. nih.govresearchgate.net Furthermore, in serum-starved osteoblasts, treatment with this compound reduced the expression of genes associated with apoptosis, such as p53 and HDAC1, while increasing the expression of SIRT1/3 and PGC1α, which are involved in mitochondrial biogenesis and epigenetic regulation. nih.govresearchgate.netnih.gov Specifically, it significantly reduced the Bax/Bcl2 ratio, a key indicator of apoptosis. nih.gov These findings highlight the potential of this compound to modulate bone cell function at the genetic level. nih.govresearchgate.net

Table 2: Impact of this compound on Gene Expression in Cellular Models

Cell Line Key Findings Genes/Transcripts Modulated Reference
hFOB 1.19 Human Osteoblasts Differentially expressed 3,177 genes. 1,481 upregulated, 1,696 downregulated. nih.gov
Transgenic Medaka (Sp7/osterix:mCherry) Increased osteoblast differentiation. Upregulation of Sp7/osterix. nih.govresearchgate.net
hFOB 1.19 Human Osteoblasts (serum-starved) Reduced apoptosis and altered mitochondrial/epigenetic regulation. Downregulation of p53, HDAC1, Bax/Bcl2 ratio. Upregulation of SIRT1, SIRT3, PGC1α. nih.govresearchgate.netnih.gov

Cell Cycle Modulation and Apoptosis Induction in Cell Lines (e.g., G2/M arrest, caspases, cyclin-dependent kinases)

A significant body of in vitro research has focused on the ability of this compound to control cancer cell proliferation by modulating the cell cycle and inducing apoptosis. In human breast cancer cells (HS578T), this compound demonstrated a strong inhibitory effect on cell growth by inducing a G2/M phase arrest. biopurify.cntandfonline.comresearchgate.net This cell cycle arrest is accompanied by the downregulation of key regulatory proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. biopurify.cntandfonline.comresearchgate.netnih.gov The coordinated downregulation of these proteins prevents the cells from progressing through the G2 and M phases of the cell cycle, thus halting their division.

In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. biopurify.cntandfonline.comresearchgate.net This is evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic cascade, as well as by observations of chromatin condensation. biopurify.cntandfonline.comresearchgate.netnih.gov The induction of apoptosis by this compound has also been noted in HER2-positive breast cancer cells. spandidos-publications.com

Table 3: Cell Cycle Modulation and Apoptosis Induction by this compound in Cell Lines

Cell Line Effect Molecular Changes Reference
HS578T Human Breast Cancer G2/M phase cell cycle arrest Downregulation of CDK-1, CDK-2, cyclin B1, cyclin E. biopurify.cntandfonline.comresearchgate.netnih.gov
HS578T Human Breast Cancer Apoptosis induction Activation of caspase-3, chromatin condensation. biopurify.cntandfonline.comresearchgate.netnih.gov
HER2-positive Breast Cancer Apoptosis induction - spandidos-publications.com

Mitochondrial Function Modulation in Cellular Models

Mitochondria, the powerhouses of the cell, are also a target of this compound's biological activity. In a cellular model of nonalcoholic fatty liver disease (NAFLD), treatment with this compound was found to improve the depletion of mitochondrial content and the damage to the mitochondrial electron transfer chain. mdpi.commedkoo.com This suggests a protective effect on mitochondrial integrity and function under conditions of cellular stress.

Furthermore, research in human osteoblasts has indicated that this compound can influence mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net This was suggested by the increased mRNA expression of SIRT1/3 and PGC1α, key regulators of this process. nih.govresearchgate.net By enhancing mitochondrial function and biogenesis, this compound may contribute to improved cellular health and resilience.

Table 4: Modulation of Mitochondrial Function by this compound in Cellular Models

Cell Model Key Findings Molecular/Functional Changes Reference
NAFLD Cell Model (FFA-induced) Improved mitochondrial health. Alleviation of mitochondrial content depletion and electron transfer chain damage. mdpi.commedkoo.com
Human hFOB 1.19 Osteoblasts Suggestion of increased mitochondrial biogenesis. Increased mRNA expression of SIRT1, SIRT3, and PGC1α. nih.govresearchgate.net

Lysosomal Function Regulation in Cellular Models

Lysosomes are essential organelles for cellular degradation and recycling processes. This compound has been shown to regulate lysosomal function, particularly in the context of metabolic disorders. In a cell model of NAFLD, this compound upregulated lysosomal function mediated by the transcription factor EB (TFEB). mdpi.com TFEB is a master regulator of lysosomal biogenesis and autophagy. By promoting TFEB expression, this compound helps to ameliorate the inhibition of lysosomes observed in NAFLD. mdpi.com This enhancement of lysosomal activity contributes to the degradation of aberrantly accumulated fatty acids. mdpi.com

Table 5: Regulation of Lysosomal Function by this compound in Cellular Models

Cell Model Key Findings Molecular/Functional Changes Reference
NAFLD Cell Model (FFA-induced) Upregulation of lysosomal function. Increased expression of transcription factor EB (TFEB). mdpi.com

Analytical Methodologies for Peonidin 3 Glucoside Research

Extraction Techniques from Plant Matrices and Biological Samples

The initial and most critical step in the analysis of peonidin-3-glucoside is its effective extraction from complex plant tissues or biological fluids. The choice of extraction method significantly impacts the yield and purity of the target compound.

Solvent Extraction Methods

Conventional solvent extraction remains a widely used technique for isolating this compound. This method involves the use of solvents to solubilize the anthocyanin from the sample matrix. The selection of an appropriate solvent system is crucial for maximizing extraction efficiency.

Commonly, acidified organic solvents are employed. For instance, a mixture of methanol (B129727) and 1.0 N HCl (85:15, v/v) has been successfully used to extract this compound from ground black rice. advion.com Similarly, a solution of 0.5% trifluoroacetic acid (TFA) in 95% ethanol (B145695) has been utilized for extracting this compound from pigmented rice. ncl.edu.tw Other solvent systems include methanol/formic acid (9:1, v/v) for extraction from Indigo Rose tomatoes and various combinations like methanol:water:HCl and acidified ethanol for strawberries. mdpi.commdpi.com The process often involves shaking or sonication to enhance the interaction between the solvent and the sample matrix. advion.comncl.edu.tw For example, in the extraction from Chinese bayberry fruit, the ground flesh was extracted five times with a solvent consisting of ethanol and 1.0% formic acid. nih.gov

The stability of this compound during extraction is a key consideration. Studies on red grape skins have shown that it remains stable at temperatures up to 75°C during ultrasound-assisted extraction. nih.gov The choice of solvent can also influence the profile of extracted anthocyanins. mdpi.com

Table 1: Examples of Solvent Systems for this compound Extraction

Plant SourceSolvent SystemReference
Black RiceMethanol acidified with 1.0 N HCl (85:15, v/v) advion.com
Pigmented Rice0.5% TFA in 95% Ethanol ncl.edu.tw
Indigo Rose TomatoesMethanol/Formic Acid (9:1, v/v) mdpi.com
Chinese BayberryEthanol and 1.0% Formic Acid nih.gov
StrawberriesMethanol:Water:HCl (80:20:1) mdpi.com
Red Pear Peels60% Methanol or 60% Ethanol sci-hub.se

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a valuable technique for the cleanup and concentration of this compound from crude extracts. This method relies on the differential affinity of the analyte and impurities for a solid sorbent.

C18 cartridges are frequently used for the SPE of anthocyanins, including this compound. scielo.br The process typically involves conditioning the cartridge with a solvent like acetonitrile (B52724), followed by equilibration with water. The sample, often diluted with water, is then loaded onto the cartridge. Interfering substances, such as free sugars, can be washed away with acidified water. whiterose.ac.uk Finally, the retained anthocyanins, including this compound, are eluted with an organic solvent, often acidified, such as acetonitrile containing formic acid. scielo.br This technique is effective for concentrating the analyte and removing compounds that could interfere with subsequent chromatographic analysis. scielo.brwhiterose.ac.uk

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be manipulated by changing pressure and temperature, allowing for selective extraction.

While pure supercritical CO2 has limited ability to extract polar compounds like this compound, its efficiency can be significantly enhanced by adding a co-solvent or modifier. scielo.brencyclopedia.pub For instance, SFE coupled with high-speed counter-current chromatography has been successfully used to extract and isolate peonidin-3-O-glucoside from the petals of Chaenomeles sinensis. nih.gov In this method, the lower phase of a solvent system containing n-butanol, tert-butyl methyl ether, acetonitrile, and aqueous TFA was used as the SFE modifier. nih.gov Research has shown that increasing pressure at a constant temperature generally increases the extraction yield due to the increased density and solvating power of the supercritical fluid. scielo.br

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is an innovative technique that employs enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like this compound. This method can lead to higher extraction yields compared to conventional methods.

Enzymes such as cellulase (B1617823) and pectinase (B1165727) are commonly used to degrade cellulose (B213188) and pectin, major components of the plant cell wall. scispace.comresearchgate.net The application of EAE has been shown to be effective for extracting anthocyanins from various sources. For example, a study on red onion peel compared conventional extraction with EAE, ultrasound-assisted extraction (UAE), and ultrasound-assisted enzymatic extraction (UAEE), demonstrating the potential of enzymatic methods to improve recovery. dergipark.org.tr In another study, enzymes like cellulase from Trichoderma viride and Zymorouge EG from Aspergillus niger were used to assist in the extraction of bioactive compounds from red grape skins. scispace.com The optimization of EAE parameters, such as enzyme concentration, temperature, and time, is crucial for maximizing the extraction of this compound.

Chromatographic Separation and Quantification

Following extraction and purification, chromatographic techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of this compound analysis, offering high resolution and sensitivity. The separation is typically achieved on a reversed-phase column, such as a C18 column. ncl.edu.twkoreascience.kr

The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol. scielo.brkoreascience.kr For instance, a gradient of ultrapure water with 5% formic acid (A) and acetonitrile (B) has been used for the separation of anthocyanins from sweet potato. scielo.br Similarly, a linear gradient from 0.1% TFA in water to 0.1% TFA in methanol has been employed for analyzing pigmented rice extracts. ncl.edu.tw

Detectors:

UV-Visible (UV-Vis) and Diode-Array Detectors (DAD): These are the most common detectors for anthocyanin analysis. This compound exhibits maximum absorbance in the visible region, typically around 520-530 nm. ncl.edu.twkoreascience.krmdpi.com A DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. oeno-one.euresearchgate.net HPLC-DAD methods have been developed and validated for the determination of anthocyanins, including this compound, in various grape varieties. oeno-one.euresearchgate.net

Fluorescence Detection: While less common for anthocyanins than UV-Vis, fluorescence detection can offer higher sensitivity and selectivity for certain compounds. Research on plum extracts has utilized fluorescence spectroscopy in conjunction with HPLC to study the degradation of phenolic compounds, including this compound. researchgate.net

The quantification of this compound is typically performed by creating a standard calibration curve using a pure standard of the compound. ncl.edu.tw In the absence of a specific standard, quantification can be carried out using an external standard of a related anthocyanin, such as cyanidin-3-glucoside, with results expressed as equivalents of that standard. acs.org

Table 2: HPLC Conditions for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its enhanced resolution, shorter analysis times, and reduced solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique is frequently coupled with detectors like photodiode array (PDA) and mass spectrometry (MS) for comprehensive profiling of anthocyanins. mdpi.comcreative-proteomics.com

In the analysis of various plant extracts, UHPLC has been instrumental in separating this compound from other anthocyanins like cyanidin-3-glucoside, delphinidin-3-glucoside, and petunidin-3-glucoside. nih.govresearchgate.net For instance, a validated UHPLC-PDA method was developed for the quantification of major anthocyanins, including this compound, in Euterpe oleracea (açaí) fruits, achieving a total run time of only 17 minutes. researchgate.net The method demonstrated good sensitivity, with limits of detection and quantification suitable for the analysis of complex fruit matrices. thermofisher.com The use of a C18 column is common, often with a gradient elution system involving an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net

Table 1: Examples of UHPLC Applications in this compound Analysis

Plant SourceDetected Anthocyanins Including this compoundReference
Blueberry ExtractDelphinidin (B77816) 3-O-galactoside, delphinidin 3-O-glucoside, cyanidin (B77932) 3-O-galactoside, delphinidin 3-O-arabinoside, cyanidin 3-O-glucoside, petunidin (B3231668) 3-O-galactoside, cyanidin 3-O-arabinoside, petunidin 3-O-glucoside, peonidin (B1209262) 3-O-galactoside, petunidin 3-O-arabinoside, peonidin 3-O-glucoside, malvidin (B83408) 3-O-galactoside, malvidin 3-O-glucoside, malvidin 3-O-arabinoside researchgate.net
Hawthorn PeelCyanidin-3-O-galactoside, cyanidin-3-O-arabinoside, pelargonidin-3-O-galactoside, pelargonidin-3-O-glucoside, pelargonidin-3-O-arabinoside, peonidin-3-O-galactoside, peonidin-3-O-arabinoside mdpi.com
Hybrid Muscadine GrapeDelphinidin 3,5-diglucoside, cyanidin 3,5-diglucoside, petunidin 3,5-diglucoside, malvidin 3,5-diglucoside, peonidin 3,5-glucoside, peonidin 3-glucoside, delphinidin 3-glucoside like, pelargonidin (B1210327) 3-glucoside-like mdpi.com

Gas Chromatography (GC) (if applicable for derivatives)

While Gas Chromatography (GC) is not typically used for the direct analysis of intact, non-volatile, and thermally labile compounds like this compound, it can be applied to the analysis of its derivatives. sigmaaldrich.com Through derivatization, the polarity of the anthocyanin can be reduced, and its volatility increased, making it amenable to GC analysis. However, this approach is less common in routine anthocyanin analysis compared to liquid chromatography techniques.

GC coupled with mass spectrometry (GC-MS) has been used for the structural characterization of anthocyanins after purification. In one study, after isolation and purification, anthocyanins from Ficus racemosa fruits were analyzed by GC-MS. The spectral data, including the mass-to-charge ratio (m/z) of parent and daughter fragment ions, were used to identify this compound and pelargonidin-3-glucoside. hakon-art.com

Thin-Layer Chromatography (TLC) in Screening Research

Thin-Layer Chromatography (TLC) is a valuable and cost-effective tool for the qualitative screening of this compound in plant extracts. seaninstitute.or.id It allows for the rapid, parallel analysis of multiple samples and can provide preliminary identification based on the retention factor (Rf) value and color of the spots. seaninstitute.or.idnih.gov

Cellulose or silica (B1680970) gel plates are commonly used as the stationary phase, with various mobile phase systems tailored for anthocyanin separation. seaninstitute.or.idworldresearchersassociations.com A common mobile phase for anthocyanin analysis on TLC is a mixture of butanol, acetic acid, and water (BAW). hakon-art.com For instance, in the analysis of Ficus racemosa fruit extracts, the Rf value of a band corresponding to this compound was determined to be 0.38 using a BAW solvent system. hakon-art.com In another study, a TLC method was developed for the authentication of Hibiscus sabdariffa (roselle) calyces, using cyanidin-3-O-glucoside as a reference. jppres.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and quantification capabilities compared to classical TLC and has been shown to be a rapid method for analyzing major anthocyanins in berry extracts. thermofisher.com

Table 2: TLC Systems for Anthocyanin Analysis

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of target compounds. koreascience.krnih.govresearchgate.net This makes it particularly suitable for the isolation and purification of anthocyanins from complex crude extracts. koreascience.krnih.govresearchgate.netkoreascience.kr

A notable application of HPCCC is the rapid and efficient isolation of this compound and cyanidin-3-glucoside from black rice extract. koreascience.krresearchgate.net In one study, a two-phase solvent system composed of tert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid was used to enrich the anthocyanin extract, which was then further purified. koreascience.krresearchgate.net This technique has proven to be more rapid and efficient than traditional multi-step column chromatography for separating anthocyanins. koreascience.krresearchgate.net HPCCC has also been successfully applied to isolate anthocyanins from other sources like mulberry fruit. koreascience.kr

Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC)

Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) is often used as a subsequent purification step after an initial fractionation by techniques like HPCCC. koreascience.krresearchgate.net This combination of methods allows for the efficient isolation of individual anthocyanins, including this compound, with high purity.

In a study on black rice extract, an enriched anthocyanin fraction obtained from HPCCC was subjected to RP-MPLC to yield pure cyanidin-3-glucoside and this compound. koreascience.krresearchgate.net The mobile phase for RP-MPLC was a mixture of methanol and water acidified with trifluoroacetic acid. koreascience.kr This coupled approach demonstrates a powerful strategy for obtaining high-purity this compound for use as an analytical standard or for further biological studies. koreascience.krresearchgate.net

Table 3: Combined HPCCC and RP-MPLC for this compound Isolation from Black Rice

StepTechniqueSolvent/Mobile Phase SystemResultReference
1HPCCCtert-butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid (1:3:1:5, v/v)Enriched anthocyanin extract (37.4 mg from 500 mg crude extract) koreascience.krresearchgate.net
2RP-MPLCMethanol-water (30:70, v/v) acidified with 0.1% TFAIsolated this compound (8.7 mg) with 96.3% purity koreascience.krresearchgate.net

Spectroscopic and Spectrometric Characterization in Research

Following chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization and quantification of anthocyanins. creative-proteomics.comnih.govresearchgate.net Anthocyanins exhibit characteristic absorption maxima in both the UV (around 280 nm) and visible (around 520 nm) regions of the electromagnetic spectrum. worldresearchersassociations.comnih.gov The visible maximum absorption (λmax) is responsible for their vibrant colors and is influenced by the structure of the anthocyanidin core and the pH of the solution.

The purity of an isolated this compound sample can be preliminarily assessed by its UV-Vis spectrum. The ratio of the absorbance in the 400–440 nm range to the absorbance maximum in the visible range can indicate the 3-glycoside structure of anthocyanins. srce.hr For quantification, the pH-differential method is a widely used spectrophotometric assay. worldresearchersassociations.comchemsociety.org.ng This method relies on the reversible structural transformation of anthocyanins with a change in pH, which leads to a significant difference in absorbance at a specific wavelength (typically around 520 nm) and at 700 nm to correct for haze. The total anthocyanin content is then calculated and can be expressed as this compound equivalents using its specific molar extinction coefficient and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.netsci-hub.se By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule. researchgate.net

For this compound, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the aglycone and the protons of the glucose moiety. researchgate.netuib.no For instance, a three-proton singlet is typically observed for the methoxy (B1213986) group (OCH₃) at the C3' position of the B-ring, a key feature distinguishing peonidin from other anthocyanidins. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, confirming the substitution pattern of the aglycone, and determining the attachment point and configuration of the glucose unit at the C3 position. researchgate.netuib.no The large coupling constant of the anomeric proton of the glucose unit helps to confirm its β-configuration. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-164.1
3-147.5
48.82 (s)135.2
5-159.1
66.58 (d)94.9
7-157.4
86.80 (d)103.2
1'-120.0
2'7.70 (s)113.0
3'-145.5
4'-144.7
5'-112.7
6'7.70 (s)120.0
3-OCH₃3.95 (s)57.2
1''5.42 (d)106.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from representative literature values. rsc.orgdoi.org

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the identification of this compound by determining its mass-to-charge ratio (m/z). scielo.org.mxmtoz-biolabs.com Soft ionization techniques, such as electrospray ionization (ESI), are commonly used as they cause minimal fragmentation, allowing for the detection of the intact molecular ion. scielo.org.mxnih.gov

The fragmentation pattern of this compound, typically studied using tandem mass spectrometry (MS/MS), provides crucial structural information. mdpi.comresearchgate.net The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the peonidin aglycone (m/z 301) and a neutral loss of the glucose moiety (162 Da). nih.govmdpi.comresearchgate.net This characteristic fragmentation is a key diagnostic feature for identifying 3-O-glycosylated anthocyanins. scielo.org.mx Further fragmentation of the peonidin aglycone can also occur, providing additional structural confirmation. mdpi.comresearchgate.net

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is the most widely used technique for the analysis of this compound in complex samples. mdpi.commtoz-biolabs.comagriculturejournals.cz LC separates the components of a mixture, and the subsequent MS/MS analysis provides both identification and quantification. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems, typically with a reversed-phase C18 column, are used for the separation. mdpi.comfcrisk.ru

In LC-MS/MS analysis, this compound is identified based on its retention time and its specific mass transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov For quantification, the transition from the precursor ion (the molecular ion of this compound, [M]⁺ at m/z 463) to the product ion (the peonidin aglycone, [M-162]⁺ at m/z 301) is typically monitored. nih.govresearchgate.net This highly selective and sensitive method allows for the accurate quantification of this compound even at low concentrations in complex matrices like food extracts and biological fluids. agriculturejournals.czuea.ac.uk

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/Condition
ChromatographyUHPLC or HPLC with C18 column
Mobile PhaseGradient of acidified water and acetonitrile/methanol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)463 ([M]⁺)
Product Ion (m/z)301 ([M-Glc]⁺)
Detection ModeMRM/SRM

Note: Parameters are illustrative and can be optimized for specific instruments and applications. nih.govmdpi.commdpi.com

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a rapid and effective technique for the qualitative screening of this compound in samples like fruit extracts and wine. scielo.org.mxugd.edu.mk A major advantage of MALDI-TOF MS is its speed, with analysis times of only a few minutes per sample. scielo.org.mxnih.gov In this method, the sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid), which absorbs the laser energy and facilitates the ionization of the analyte with minimal fragmentation. scielo.org.mxresearchgate.net

MALDI-TOF MS can readily detect the molecular ion of this compound (m/z 463). scielo.org.mx Furthermore, by increasing the laser power, post-source decay (PSD) analysis can be performed to induce fragmentation and confirm the structure by observing the characteristic loss of the sugar moiety. scielo.org.mx While MALDI-TOF MS is excellent for rapid identification, it may have limitations in distinguishing between isobaric compounds (compounds with the same nominal mass), and quantification can be less precise compared to LC-MS/MS. nih.govresearchgate.net

Capillary Electrophoresis (CE) for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of this compound. fcrisk.ruunirioja.es CE separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. unirioja.es

In the analysis of anthocyanins, capillary zone electrophoresis (CZE) is the most common mode. fcrisk.ru At a pH above their pKa values, anthocyanins are negatively charged and migrate towards the anode. unirioja.es The migration time of this compound is influenced by its specific charge and size. unirioja.es CE offers advantages such as high separation efficiency, short analysis times, and low consumption of solvents and samples. mdpi.comunirioja.es Coupling CE with a diode array detector (DAD) or MS provides further identification capabilities based on spectral data or mass information. unirioja.es

Bioanalytical Methods for Detection in Biological Samples from Research Models

Detecting this compound and its metabolites in biological samples such as plasma, urine, and tissues from research models is essential for understanding its bioavailability and metabolism. mdpi.commdpi.com These analyses are challenging due to the low concentrations of the compound and the complexity of the biological matrix. agriculturejournals.czuea.ac.uk

Validated bioanalytical methods, predominantly based on UHPLC-MS/MS, are required for reliable quantification. agriculturejournals.czmdpi.com Sample preparation is a critical step and often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before analysis. mdpi.com For plasma samples, protein precipitation may also be employed. mdpi.com The use of an appropriate internal standard, such as pelargonidin-3-O-glucoside, is crucial for accurate quantification, compensating for variations during sample preparation and analysis. mdpi.com These sensitive methods allow for the determination of this compound and its metabolites (e.g., peonidin glucuronides and sulfates) at nanomolar concentrations, providing valuable data for pharmacokinetic studies. mdpi.commdpi.com

Ecological and Physiological Roles of Peonidin 3 Glucoside in Plants

Role in Pigmentation and Attracting Pollinators/Seed Dispersers

Peonidin-3-glucoside is a water-soluble pigment that imparts a range of colors, from dark red to purple, to various plant tissues, including flowers, fruits, leaves, and cereal grains. taylorandfrancis.comwikipedia.org Its presence is noted in a variety of plants such as red onions, purple corn, red grapes, and berries. wikipedia.org The specific color it produces can be influenced by its concentration and the presence of other pigments. For instance, in Passiflora species, the methylation of cyanidin (B77932) to peonidin (B1209262) contributes to a light purple pigmentation with pink sections in the corona filaments, and its presence can cause a fading of color into pink. mdpi.com In peony flowers, from which the compound derives its name, and in roses, it contributes to purplish-red hues. researchgate.net

These vibrant colors are not merely for show; they are crucial visual cues for attracting animals. taylorandfrancis.comresearchgate.net By coloring flowers, this compound helps to attract pollinators like insects and birds, which are essential for successful fertilization and the subsequent production of seeds. researchgate.netdergipark.org.trnih.gov This ensures the perpetuation of the plant species. researchgate.net Similarly, the pigmentation of fruits serves to attract animals that consume them, thereby facilitating the dispersal of seeds over a wider area. taylorandfrancis.comdergipark.org.trrsc.org The variation in anthocyanin content and composition, including this compound, leads to the diverse colors seen in ornamental plants, which is a key factor in attracting specific pollinators. researchgate.net

Plant SpeciesTissueRole of this compoundObserved ColorReference(s)
Vitis vinifera (Grape)Juice/SkinMain pigment in the juice of some red-skinned varieties.Red researchgate.net
Passiflora (Passion Flower)Corona FilamentsContributes to pigmentation, resulting in pink sections.Light purple with pink mdpi.com
PeonyPetalsContributes to characteristic hues.Purplish-red researchgate.net
RosePetalsContributes to characteristic hues.Purplish-red researchgate.net
CyclamenPetalsA precursor to the main pigment in some red-flowered cultivars.Red ishs.org
Eastern Redbud (Cercis canadensis)PetiolesHigher concentrations found in purple-flowered genotypes.Purple researchgate.net

Protective Mechanisms Against Abiotic Stress (e.g., UV radiation, drought, cold)

This compound is a key component of a plant's defense system against non-living (abiotic) environmental stressors. The accumulation of anthocyanins, including this compound, is a known protective mechanism for plants under various abiotic stresses such as high salinity, drought, cold, and excessive light. nih.govscialert.netmaxapress.com

UV Radiation: Flavonoids, the class of compounds to which this compound belongs, are recognized for their role as sunscreens against damaging UV-B radiation. nih.govcabidigitallibrary.org Anthocyanins can absorb light in the UV region (280–400 nm), protecting the plant's photosynthetic machinery and preventing DNA damage. nih.govmdpi.comnih.govbiorxiv.org The synthesis of these pigments is often increased when plants are exposed to UV radiation. nih.govcabidigitallibrary.org

Drought and Cold: The accumulation of this compound has been linked to enhanced tolerance to drought and cold stress. maxapress.commdpi.comnih.gov In pigmented rice, for example, the concentration of cyanidin-3-glucoside and this compound was enriched in the grain of plants inoculated with arbuscular mycorrhizal fungi under water deficit stress, which correlated with greater grain yield and fertility. nih.gov Studies on lettuce have shown that while major anthocyanins increase in leaves under drought conditions, minor ones like this compound may only be synthesized when the plant is under stress. frontiersin.orgfrontiersin.org Similarly, the overexpression of certain transcription factors can lead to the accumulation of anthocyanins like peonidin-3-O-rutinoside, resulting in enhanced tolerance to both drought and cold stress. nih.gov This suggests that the compound plays a crucial role in the plant's ability to cope with water scarcity and low temperatures. core.ac.uk

Abiotic StressorPlant StudiedResearch FindingReference(s)
Salt StressBlack Glutinous RiceAnthocyanin accumulation, including this compound, is a protective mechanism. scialert.net
Drought StressPigmented RiceInoculation with AMF under drought enriched this compound levels, improving yield. nih.gov
Drought StressLettuce (Lactuca spp.)This compound was synthesized in some wild relatives only under drought conditions. frontiersin.orgfrontiersin.org
Drought & Cold StressTransgenic ArabidopsisEnhanced accumulation of anthocyanins, including a peonidin derivative, led to higher tolerance. nih.gov
UV RadiationGeneralAnthocyanins absorb UV radiation, protecting against DNA damage and photoinhibition. researchgate.netnih.govcabidigitallibrary.org

Defense Mechanisms Against Biotic Stress (e.g., herbivory, pathogen resistance)

In addition to environmental challenges, plants face constant pressure from living organisms (biotic stress), including herbivores and pathogens. This compound and related flavonoids are integral to the plant's chemical defense arsenal. researchgate.netscialert.net These compounds can act as deterrents or toxins to herbivores and possess antimicrobial properties to fend off pathogens. researchgate.netnih.gov

The production of these secondary metabolites can be either always present (constitutive) or produced in response to an attack (induced). nih.govwikipedia.org For instance, some plants store these compounds as inactive glucosides in vacuoles, which are then activated by enzymes upon tissue damage by an herbivore, releasing toxic substances. wikipedia.org In a study on pea plants (Pisum sativum), infection with a pathogen led to a significant increase in the levels of peonidin 3-rhamnoside 5-glucoside, indicating its role in the plant's defense response. frontiersin.org Furthermore, research on black corncobs has highlighted that a polyacylated derivative of this compound demonstrates notable antibacterial and stress-resistance effects in plants. nih.gov The accumulation of flavonoids is a general plant response to insect attack and can protect against pests by affecting their behavior, growth, and development. nih.gov

Contribution to Plant Developmental Processes

This compound is considered a primary metabolite, indicating its direct involvement in the fundamental processes of plant growth, development, and reproduction. hmdb.ca Its concentration is not static but can change throughout the various stages of a plant's life cycle.

For example, in the development of rose flowers, the concentration of this compound was found to remain relatively constant from the bud stage to the senescent stage, while other major anthocyanins decreased drastically. ashs.org This suggests a potentially stable, ongoing role for this specific compound throughout the life of the flower. In contrast, the synthesis of peonidin 3-O-neohesperidoside from this compound in cyclamen petals is a dominant genetic trait that affects the final petal coloration, highlighting its role in the developmental expression of specific phenotypes. ishs.org The presence and concentration of this compound are thus intricately linked to the genetic programming and developmental stages of the plant. hmdb.ca

Peonidin 3 Glucoside in Food Science and Technology Research Excluding Nutritional/health Claims

Stability of Peonidin-3-glucoside in Model Food Systems Under Controlled Research Conditions

The stability of this compound, a key anthocyanin responsible for the color of many fruits and vegetables, is a significant area of research in food science. Its degradation is often studied in model systems to understand the influence of various factors, typically following first-order reaction kinetics. researchgate.netresearchgate.net

Several factors inherent to food systems and processing can affect the stability of this compound. These include pH, temperature, light, oxygen, and the presence of other compounds like enzymes and metallic ions. nih.govnih.govmdpi.com For instance, peonidin (B1209262) is noted to have greater stability at higher pH levels compared to other anthocyanidins like cyanidin (B77932) and delphinidin (B77816). nih.gov

The structure of the anthocyanin itself plays a crucial role in its stability. An increased number of hydroxyl groups tends to decrease stability, while increased methoxylation enhances it. pan.olsztyn.pl This is why peonidin, which is a methylated form of cyanidin, generally exhibits greater stability. nih.govmdpi.com Studies comparing different anthocyanins have shown that this compound can be more stable than other common anthocyanins under certain conditions. For example, in an investigation of colored-grain wheat, this compound was found to be the most stable anthocyanin during grain treatment, whereas delphinidin-3-glucoside showed the greatest loss. agriculturejournals.cz Similarly, research on the enzymatic degradation by laccase showed that peonidin-3-O-glucoside was resistant to the enzyme's action, unlike other anthocyanins such as petunidin-3-O-glucoside and delphinidin-3-O-glucoside. oeno-one.eu

The presence of other compounds, known as copigments, can also influence stability. While some compounds can have a destabilizing effect, others can enhance stability. researchgate.net For example, the presence of flavanols like catechin (B1668976) has been shown to be a destabilizing factor for some anthocyanins. researchgate.net

Here is an interactive data table summarizing the stability of anthocyanins under different conditions based on research findings.

Research on Degradation Pathways and Byproducts of this compound

The degradation of this compound can occur through several pathways, largely influenced by the processing conditions. A primary degradation pathway for glycosylated anthocyanins is deglycosylation, which involves the removal of the sugar moiety at the 3-position. researchgate.net This process yields the aglycone, peonidin, which is generally less stable than its glycosylated form.

Further degradation can involve the cleavage of the heterocyclic C-ring. For instance, thermal degradation of cyanidin-3-glucoside, a closely related anthocyanin, can lead to the formation of phloroglucinol (B13840) aldehyde and protocatechuic acid through the cleavage of the B or A ring. researchgate.net Another proposed mechanism involves the hydrolysis of the pyran ring, leading to the formation of a chalcone (B49325) structure. encyclopedia.pubmdpi.com

Research using advanced analytical techniques like mass spectrometry has been crucial in identifying degradation products. For example, studies on the degradation of cyanidin-3-glucoside under pulsed electric field (PEF) treatment identified protocatechuic acid and 2,4,6-trihydroxybenzoic acid as major degradation products. mdpi.comacs.org Interestingly, the initial step in PEF-induced degradation was not the hydrolysis of the glycosidic bond, which differs from thermal degradation pathways. acs.org This suggests that different processing technologies can lead to distinct degradation mechanisms. mdpi.com

The degradation of malvidin-3-O-glucoside, another common anthocyanin, has been shown to produce syringic acid and formylphloroglucinol (2,4,6-Trihydroxybenzaldehyde). researchgate.net These types of compounds are often colorless, contributing to the loss of color in foods. researchgate.net

The table below outlines some identified degradation products of related anthocyanins, providing insight into the potential byproducts of this compound degradation.

Methodologies for Enhancing this compound Stability in Research Extracts

Given the inherent instability of anthocyanins, significant research has focused on methods to enhance their stability in extracts for food applications. These methods aim to protect the anthocyanin molecule from degradation caused by factors like pH, heat, and light.

One of the most effective strategies is acylation , which is the esterification of the hydroxyl groups on the anthocyanin's sugar moieties with organic acids. mdpi.com Acylated anthocyanins, particularly those with di- or poly-acylation, exhibit significantly greater color stability across a wider pH range. pan.olsztyn.pl Research has shown that acylated anthocyanins are more stable than their non-acylated counterparts during heat treatment and light exposure. pan.olsztyn.plmdpi.com For example, petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside, an acylated anthocyanin, showed a 50% reduction after 12 days at pH 5 and 7, while its non-acylated form was reduced by 85%. mdpi.com Enzymatic acylation using lipases has been explored to create novel acylated anthocyanins with improved stability. mdpi.com

Copigmentation is another important stabilization mechanism. This involves the addition of other compounds (copigments), such as other phenolic compounds, polymers, or metals, which can form molecular complexes with the anthocyanin. researchgate.net These complexes help to protect the anthocyanin from degradation. For instance, pectins have been shown to moderately enhance the stability of strawberry anthocyanins, which are predominantly pelargonidin-glycosides. researchgate.net

Encapsulation technologies offer a physical barrier to protect anthocyanins from the surrounding environment. encyclopedia.pubmdpi.com Techniques like nanoencapsulation, such as forming nanoliposomes, have been shown to significantly improve the storage stability of anthocyanins like cyanidin-3-O-glucoside and peonidin-3-O-glucoside. nih.gov

The selection of the extraction method itself can also impact the stability and yield of the extracted anthocyanins. Infrared-assisted extraction has been shown to enhance the recovery of peonidin-3-O-glucoside and cyanidin-3-O-glucoside from purple corn cobs compared to conventional water bath methods. mdpi.com

This compound as a Natural Pigment in Research on Color Stability

This compound is a significant contributor to the red, purple, and blue hues in many plants and is therefore of great interest as a natural food colorant. nih.govresearchgate.netmtc-usa.com Research in this area focuses on its color characteristics and how to maintain color stability in food systems.

The color of this compound, like other anthocyanins, is highly dependent on pH. nih.gov At a low pH, it typically imparts a cherry-red color, which can shift towards blue at a higher pH. nih.gov Its relative stability at higher pH compared to other anthocyanins makes it a valuable candidate for a wider range of food applications. nih.gov

Studies on purple corn, a rich source of this compound, have demonstrated its potential as a natural colorant for products like pickled turnips, offering an alternative to synthetic dyes. mdpi.com The stability of its color is a critical factor for its application. Research has shown that acylated forms of peonidin, found in sources like purple sweet potato, exhibit remarkable color stability. oup.com

The interaction of this compound with other food components, such as proteins, is also an area of study. For example, binding with black bean globulins has been shown to enhance the oxidative stability of cyanidin-3-O-glucoside, a closely related anthocyanin. sciopen.com Such interactions can be crucial for maintaining color in complex food matrices.

The table below provides an overview of the color characteristics of this compound and related anthocyanins.

Advanced Research Topics and Future Directions for Peonidin 3 Glucoside

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) in Peonidin-3-glucoside Research

Integrated omics approaches are providing a systems-level understanding of the biosynthesis and biological roles of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive picture of the molecular processes involved.

In studies of plant coloration, such as in djulis (Chenopodium formosanum) and Catharanthus roseus, integrated metabolomic and transcriptomic analyses have been crucial. mdpi.commdpi.com For instance, in djulis spikes, the upregulation of this compound was observed during the color transition from green to orange and red. mdpi.com This was correlated with the expression of specific genes in the anthocyanin biosynthesis pathway. mdpi.com Similarly, in Catharanthus roseus, this compound was identified as a primary contributor to the red petal phenotype, with combined transcriptome and metabolome analysis highlighting the critical roles of genes like chalcone (B49325) isomerase (CHS), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR). mdpi.com

Transcriptomic profiling of human fetal osteoblastic cells treated with this compound revealed significant alterations in gene expression. nih.gov Out of nearly 30,000 genes analyzed, 3,177 were differentially expressed, with 1,481 upregulated and 1,696 downregulated. nih.gov This demonstrates the broad impact of this single compound on cellular gene regulation. Furthermore, studies on grapevine berries have utilized integrated transcriptomic, proteomic, and metabolomic data to identify stage-specific biomarkers, including this compound, during development and withering. oup.com

Metabolomics databases, such as the Yeast Metabolome Database and the Human Metabolome Database, list this compound as a metabolite, indicating its relevance in the metabolic networks of diverse organisms, including Saccharomyces cerevisiae. nih.gov An integrated omics study on endothelial cells treated with a mixture of anthocyanins, including this compound, aimed to decipher the molecular mechanisms behind their effects on endothelial function. nih.gov

Table 1: Examples of Integrated Omics Studies Involving this compound

Organism/System Omics Techniques Used Key Finding Related to this compound
Djulis (Chenopodium formosanum) Spikes Metabolomics, Transcriptomics Upregulation of this compound is associated with color change and correlated with specific gene expression in the anthocyanin biosynthesis pathway. mdpi.com
Catharanthus roseus Petals Metabolomics, Transcriptomics Identified as a major contributor to red petal color, with key roles for CHS, F3'H, and DFR genes. mdpi.com
Human Fetal Osteoblasts Transcriptomics (RNA-seq) Differentially regulated over 3,000 genes, impacting pathways related to apoptosis and bone metabolism. nih.gov
Grapevine (Vitis vinifera) Berries Transcriptomics, Proteomics, Metabolomics Identified as a stage-specific biomarker during berry development and withering. oup.com
Human Endothelial Cells Integrated Omics Part of an anthocyanin mixture studied for its effects on endothelial cell function. nih.gov

Synthetic Biology and Metabolic Engineering for Enhanced this compound Production in Model Systems

The production of this compound through metabolic engineering in microbial systems like Escherichia coli represents a significant advancement. frontiersin.orgnih.govcapes.gov.br This approach offers a potentially sustainable and scalable alternative to extraction from natural sources. The core strategy involves introducing and optimizing the biosynthetic pathway for this compound in a host microorganism.

A key step in producing this methylated anthocyanin is the conversion of cyanidin-3-O-glucoside (C3G). This requires the expression of an anthocyanin O-methyltransferase (AOMT). nih.govcapes.gov.br Researchers have successfully engineered E. coli to produce this compound from (+)-catechin. nih.govcapes.gov.bracs.org This was achieved by co-expressing several enzymes:

Petunia hybrida anthocyanidin synthase (PhANS)

Arabidopsis thaliana anthocyanidin 3-O-glucosyltransferase (At3GT)

An O-methyltransferase, such as VvAOMT1 from Vitis vinifera or CkmOMT2 from fragrant cyclamen. nih.govcapes.gov.br

Early efforts yielded titers of 2.4 and 2.7 mg/L of this compound. nih.govcapes.gov.br Further optimization, including modulating plasmid copy number and expression conditions, improved the production to 23 mg/L. capes.gov.br A significant breakthrough came from addressing the limitation of the methyl donor, S-adenosyl-L-methionine (SAM). By using CRISPRi (CRISPR interference) to silence the transcriptional repressor MetJ, the methionine biosynthetic pathway was deregulated, leading to increased SAM availability. This strategy resulted in a final titer of 56 mg/L of this compound, a 21-fold improvement over the initial strains. frontiersin.orgnih.govcapes.gov.br

These engineered microbial systems are not only valuable for producing natural colorants for the food industry but also serve as platforms for evaluating the activity of putative AOMTs from various plant species. nih.govcapes.gov.br

**Table 2: Key Enzymes and Strategies in Metabolic Engineering of this compound in *E. coli***

Enzyme/Strategy Source Organism/Tool Role in Pathway
Anthocyanidin synthase (ANS) Petunia hybrida Converts flavan-3-ols to anthocyanidins.
Anthocyanidin 3-O-glucosyltransferase (3GT) Arabidopsis thaliana Glycosylates the anthocyanidin to form cyanidin-3-O-glucoside.
Anthocyanin O-methyltransferase (AOMT) Vitis vinifera, Fragrant cyclamen Methylates cyanidin-3-O-glucoside to produce this compound. nih.govcapes.gov.br
CRISPRi (dCas9) Synthetic Represses the metJ gene to increase the intracellular pool of the methyl donor SAM. nih.govcapes.gov.br

Structure-Activity Relationship Studies (SAR) of this compound Derivatives (in vitro/computational)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent derivatives. Both in vitro and computational methods are employed to elucidate these structure-activity relationships (SAR).

In vitro studies have demonstrated that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. medkoo.com For example, it has been shown to inhibit the growth of human breast cancer cells in a concentration-dependent manner and reduce pulmonary metastasis in a mouse model. medkoo.com In human articular chondrocytes, it inhibits the phosphorylation of key inflammatory signaling molecules. medkoo.com Furthermore, studies on a nonalcoholic fatty liver disease cell model revealed that this compound can significantly reduce lipid accumulation and oxidative stress. mdpi.com

Computational studies, particularly molecular docking, have provided insights into the binding of this compound to various protein targets. For instance, in silico analyses have investigated its potential as an inhibitor of the COVID-19 main protease (Mpro) and the acting receptor-like kinase 5 (ALK5) receptor, which is implicated in cancer. nih.govnih.gov These studies predict the binding affinities and interaction modes of this compound with the active sites of these proteins.

The binding energies calculated from these docking studies suggest that this compound has the potential to be a potent inhibitor. For example, its binding energy against the ALK5 receptor was found to be -8.4 kcal/mol, which was higher than that of known inhibitors. nih.gov Such computational approaches help to identify the key structural features of this compound responsible for its biological activity and guide the synthesis of novel derivatives with enhanced properties.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions of this compound with biological macromolecules at an atomic level. These methods provide detailed information about the stability, flexibility, and binding energetics of the compound in complex with its target proteins.

MD simulations have been used to confirm and refine the findings of molecular docking studies. For example, in a study investigating potential inhibitors of the COVID-19 Mpro, MD simulations confirmed that this compound forms a stable complex with the enzyme. nih.govnih.gov The root mean square deviation (RMSD) of the complex was found to be stable over the simulation time, indicating a persistent binding mode. nih.gov

Similarly, MD simulations were employed to study the interaction between this compound and peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. mdpi.com These simulations provided detailed information about the binding process under simulated physiological conditions, helping to elucidate the mechanism by which this compound may ameliorate nonalcoholic fatty liver disease. mdpi.com The simulations showed that the complex reached a steady state, indicating the reasonableness of the simulation parameters. mdpi.com

These computational techniques allow for the calculation of binding free energies, which provide a quantitative measure of the strength of the interaction. researchgate.net They also enable the visualization of the specific hydrogen bonds and other non-covalent interactions that stabilize the complex. researchgate.net This detailed understanding of molecular interactions is invaluable for the rational design of new therapeutic agents based on the this compound scaffold.

Table 3: Computational Studies of this compound Interactions

Protein Target Computational Method Key Finding
COVID-19 Main Protease (Mpro) Molecular Docking, Molecular Dynamics Simulation Forms a stable complex with the enzyme, suggesting potential as an inhibitor. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Molecular Docking, Molecular Dynamics Simulation Interacts with PPARα, providing a potential mechanism for its effects on lipid metabolism. mdpi.com
Acting Receptor-Like Kinase 5 (ALK5) Molecular Docking Shows high binding affinity to the ALK5 receptor, suggesting potential as an anticancer agent. nih.gov
Tumor Necrosis Factor-Alpha (TNF-α) Computational Docking Predicted to interact with TNF-α, suggesting a potential anti-inflammatory mechanism. nih.gov

Emerging Analytical Technologies for this compound Profiling

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the qualitative and quantitative analysis of this compound. mdpi.com Techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) provide high resolution and mass accuracy, enabling confident identification. massbank.eu The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule and can be used for its unambiguous identification in complex mixtures. nih.gov

Other advanced extraction techniques are also being employed to improve the recovery of this compound from natural sources. Microwave-assisted extraction has been shown to be highly efficient for extracting this compound from purple corn. encyclopedia.pub Supercritical and subcritical CO2 extraction are other green technologies being explored to maximize its recovery from plant materials. encyclopedia.pub

Unexplored Biological Mechanisms and Pathways in Research Models

While much has been discovered about the antioxidant and anti-inflammatory properties of this compound, many of its biological mechanisms and interactions with cellular pathways remain to be fully elucidated. Current research is beginning to uncover novel roles for this compound in various research models.

Recent studies using the transgenic medaka fish model have revealed that this compound has anabolic effects on bone. It was shown to increase osteoblast differentiation and reduce RANKL-induced bone resorption. nih.govnih.gov This suggests a potential role in bone health and the prevention of conditions like osteoporosis. The underlying mechanisms appear to involve the regulation of mitochondrial biogenesis and epigenetic modifications in osteoblasts. nih.govnih.gov

In the context of metabolic diseases, this compound has been identified as an agonist of the free fatty acid receptor FFAR1 and glucokinase. medchemexpress.com In pancreatic β-cells, it enhances insulin (B600854) secretion by promoting the phosphorylation of proteins in the FFAR1 signaling pathway. medchemexpress.com In liver cells, it activates glucokinase and regulates proteins involved in carbohydrate metabolism. medchemexpress.com These findings point to its potential as a therapeutic agent for diabetes.

Furthermore, in Caenorhabditis elegans, this compound has been shown to extend lifespan and enhance tolerance to various stressors, including heat, UV radiation, and oxidative stress. researchgate.net The molecular pathways underlying these effects, such as the MAPK, AMPK, and insulin signaling pathways, are areas of active investigation. researchgate.net These unexplored mechanisms highlight the vast potential for future research to uncover new therapeutic applications for this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in natural sources?

  • Methodological Answer: Standardize plant material by growth conditions (soil, climate), harvest time, and post-harvest processing. Publish full methodological details (e.g., extraction solvents, HPLC gradients) per FAIR data principles. Use interlaboratory validation with shared reference standards .

Methodological Notes

  • Data Validation : Always cross-check HPLC quantification with MS for structural confirmation .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data integrity .
  • Statistical Rigor : Predefine sample sizes using power analysis and report effect sizes with confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.